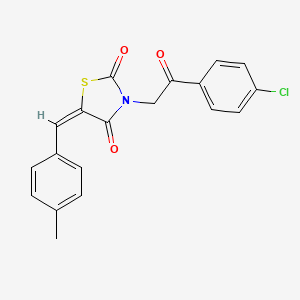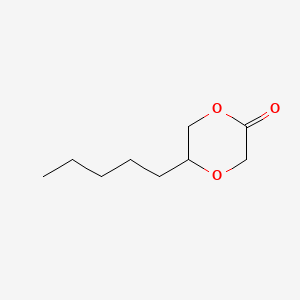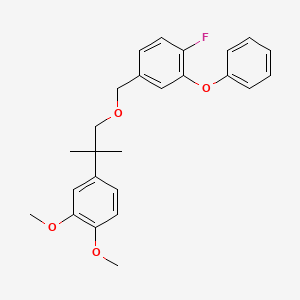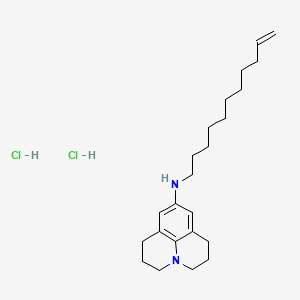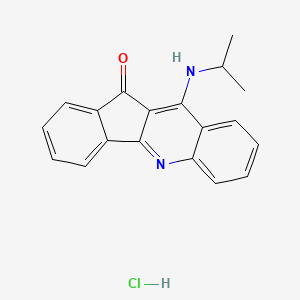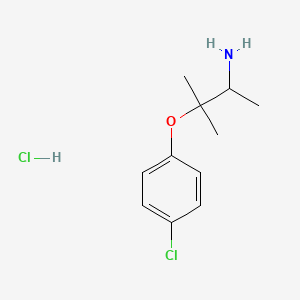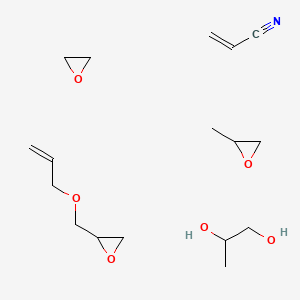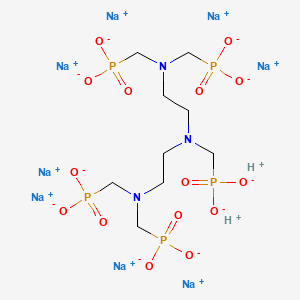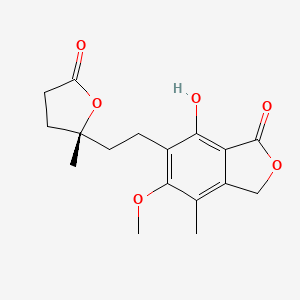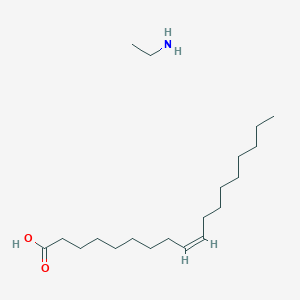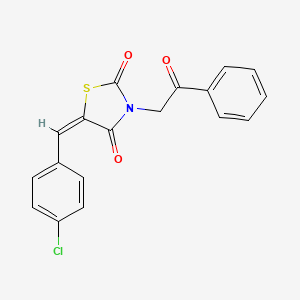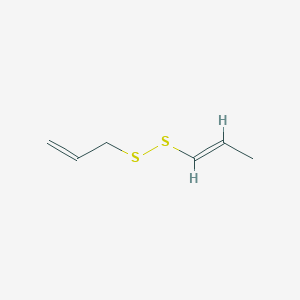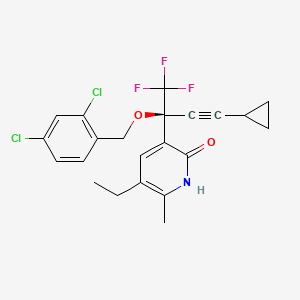
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes a pyridinone core substituted with various functional groups, including cyclopropyl, dichlorophenyl, trifluoromethyl, and ethyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the substituents through various chemical reactions such as alkylation, halogenation, and cyclopropanation. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing efficiency, reducing waste, and ensuring consistent quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to streamline the production process.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- include other pyridinone derivatives with different substituents. Examples include:
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(methyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(ethyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
335665-86-6 |
|---|---|
分子式 |
C22H20Cl2F3NO2 |
分子量 |
458.3 g/mol |
IUPAC名 |
3-[(2S)-4-cyclopropyl-2-[(2,4-dichlorophenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C22H20Cl2F3NO2/c1-3-15-10-18(20(29)28-13(15)2)21(22(25,26)27,9-8-14-4-5-14)30-12-16-6-7-17(23)11-19(16)24/h6-7,10-11,14H,3-5,12H2,1-2H3,(H,28,29)/t21-/m0/s1 |
InChIキー |
JBBXZKWCOSKLNX-NRFANRHFSA-N |
異性体SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |
正規SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


